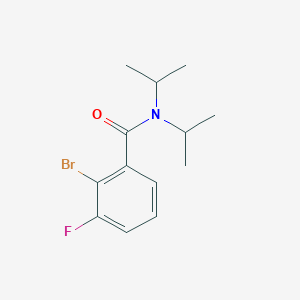
2-Butyl-3,5,6-trimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with butyl and three methyl groups. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl-3,5,6-trimethylpyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with anhydrous ethyl alcohol and 1,2-diaminopropane under specific temperature conditions can yield the desired pyrazine .
Industrial Production Methods: In industrial settings, the production of this compound often involves fermentation processes. For example, wheat solid-state fermentation has been optimized to produce this compound, leveraging the enzymatic activities and organic matter provided by wheat .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the pyrazine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or halides under appropriate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring .
Scientific Research Applications
2-Butyl-3,5,6-trimethylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential neuroprotective effects and its role in treating ischemic stroke . Additionally, it is used in the food industry as a flavoring agent due to its distinct aroma .
Mechanism of Action
The mechanism by which 2-Butyl-3,5,6-trimethylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to protect nerve cells by scavenging reactive oxygen species and reducing oxidative stress . This compound can also modulate platelet aggregation, which is crucial in the treatment of ischemic stroke .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Butyl-3,5,6-trimethylpyrazine include 2,3,5,6-tetramethylpyrazine and 2,5-dimethylpyrazine. These compounds share the pyrazine ring structure but differ in the number and position of substituents .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, its butyl group contributes to its distinct aroma, making it valuable in the flavor and fragrance industry .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-butyl-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-6-7-11-10(4)12-8(2)9(3)13-11/h5-7H2,1-4H3 |
InChI Key |
LHDGCKPZCAXIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)


![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)
![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)



![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
